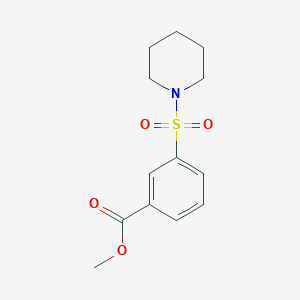

![molecular formula C11H16ClNO2 B2549159 3-[(2-苯乙基)氨基]丙酸盐酸盐 CAS No. 124370-03-2](/img/structure/B2549159.png)

3-[(2-苯乙基)氨基]丙酸盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

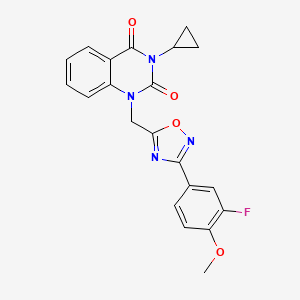

3-[(2-Phenylethyl)amino]propanoic acid hydrochloride is a compound that can be associated with a variety of chemical structures and activities. It is structurally related to compounds that have been synthesized for their potential as cytotoxic agents, EP3 receptor antagonists, anti-ulcer agents, and GABA B receptor antagonists. The core structure consists of a propanoic acid backbone with an amino group substituted with a phenylethyl moiety, which can be modified to alter the compound's biological activity and physical properties.

Synthesis Analysis

The synthesis of related compounds often involves the Mannich reaction, which is used to synthesize 1-aryl-3-phenethylamino-1-propanone hydrochlorides, potential cytotoxic agents . Optimal reaction conditions for these compounds were found to be a molar ratio of ketone, paraformaldehyde, and phenethylamine hydrochloride of 1:1.2:1 in ethanol containing concentrated hydrochloric acid . Other synthetic methods include the coupling reaction of phthalimidoacetyl chloride with methylmagnesium iodide, followed by reduction and hydrolysis to produce isotopomers of 1-amino-2-propanol .

Molecular Structure Analysis

The molecular structure of compounds similar to 3-[(2-Phenylethyl)amino]propanoic acid hydrochloride has been determined by X-ray analysis, revealing a rigid bent-rod-like conformation . The structure is stabilized by hydrogen bonding and interactions with chloride ions in the crystal lattice .

Chemical Reactions Analysis

Compounds with the 3-phenylpropanoic acid motif can undergo various chemical reactions. For instance, racemic 2-amino-3-(heteroaryl)propanoic acids can be synthesized by reducing hydroxyimino precursors and subsequently formylated to produce formylamino derivatives . Additionally, the reactivity of the β-carboxylic functional group in 3-(trichlorogermyl)propanoic acid has been explored, showing unusual properties when reacting with phenylmagnesium bromide .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-[(2-Phenylethyl)amino]propanoic acid hydrochloride derivatives can vary widely depending on the substituents and structural modifications. For example, the introduction of substituents into the phenyl moieties can affect in vitro activities and metabolic stability . The crystal structure analysis provides insights into the solid-state properties, such as melting points and solubility . Optically active analogs of related compounds have been prepared, indicating the importance of chirality in the biological activity and physical properties of these molecules .

科学研究应用

材料科学中的可再生建筑模块

苹果酸(与3-[(2-苯乙基)氨基]丙酸盐酸盐密切相关)已被探索用作聚苯并噁嗪单体合成中的可再生建筑模块,突显了其在增强材料性能方面的潜力,而无需溶剂或纯化步骤。所得材料显示出有望应用于广泛领域的热性能和热力学性能,强调了在材料科学中使用此类化合物的可持续性方面(Acerina Trejo-Machin et al., 2017)。

通过聚合物修饰实现医疗应用

辐射诱导的氢凝胶经各种胺类(包括2-氨基-3-(4-羟基苯基)丙酸)修饰后,表现出增强的膨胀性能和热稳定性。这些修饰还赋予聚合物显著的抗菌和抗真菌活性,表明它们在医疗应用中的潜在用途,如敷料或药物递送系统(H. M. Aly & H. L. A. El-Mohdy, 2015)。

抗菌剂的合成

已证明3-[(2-羟基苯基)氨基]丁酸及类似化合物的衍生物对各种细菌和真菌具有抗菌活性。这些发现支持了这类化合物在新型抗菌剂开发中的潜力,这在抗生素耐药不断上升的情况下至关重要(Kristina Mickevičienė等,2015年)。

腐蚀抑制

从化合物中合成的氨基酸基咪唑酮离子,包括2-(3-(1-羧基-2-苯乙基)-1H-咪唑-3-ium-1-yl)-3-苯基丙酸盐,已被确认为对低碳钢有效的腐蚀抑制剂。这些化合物为保护金属免受腐蚀提供了一种绿色替代方案,特别是在恶劣的工业环境中(V. Srivastava et al., 2017)。

有机合成中的手性建筑模块

利用微生物还原酶合成手性醇,如(S)-3-氯-1-苯基-1-丙醇,突显了3-[(2-苯乙基)氨基]丙酸盐酸盐及相关化合物作为生产对映纯物质中间体的重要性。这些手性醇对制药行业至关重要,特别是在合成抗抑郁药物方面(Y. Choi et al., 2010)。

属性

IUPAC Name |

3-(2-phenylethylamino)propanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2.ClH/c13-11(14)7-9-12-8-6-10-4-2-1-3-5-10;/h1-5,12H,6-9H2,(H,13,14);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILGJQRDHILDTDJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNCCC(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(2-Phenylethyl)amino]propanoic acid hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

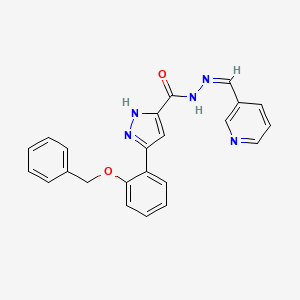

![2-[[2-[2-(butylamino)-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]-N-(3-methylphenyl)butanamide](/img/structure/B2549077.png)

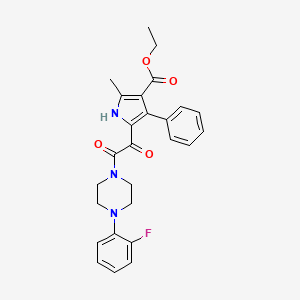

![(1S)-2alpha-[(tert-Butoxycarbonyl)aminomethyl]cyclohexane-1alpha-carboxylic acid](/img/structure/B2549092.png)